molecular formula C18H19ClN2OS2 B2516943 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane CAS No. 1798515-72-6

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane

Cat. No.: B2516943
CAS No.: 1798515-72-6
M. Wt: 378.93
InChI Key: SMJNSJUVQTYOAZ-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyridine moiety

Preparation Methods

The synthesis of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the chlorophenyl and pyridine groups via substitution reactions. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

  • Oxidizing agents like hydrogen peroxide for oxidation reactions.
  • Reducing agents like lithium aluminum hydride for reduction reactions.
  • Nucleophiles like amines or thiols for substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazepane-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane include other thiazepane derivatives and compounds with similar functional groups. For example:

    Thiazepane derivatives: Compounds with variations in the substituents on the thiazepane ring.

    Chlorophenyl compounds: Compounds with different substituents on the phenyl ring.

    Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS2/c1-23-17-14(6-4-9-20-17)18(22)21-10-8-16(24-12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJNSJUVQTYOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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